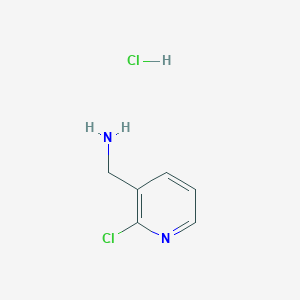

(2-Chloropyridin-3-yl)methanamine hydrochloride

Description

BenchChem offers high-quality (2-Chloropyridin-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloropyridin-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJJZTFDGPUUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432754-64-7 | |

| Record name | 3-Pyridinemethanamine, 2-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(2-Chloropyridin-3-yl)methanamine hydrochloride physical and chemical properties

An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Chloropyridin-3-yl)methanamine hydrochloride is a cornerstone building block in contemporary medicinal chemistry. Its structure, featuring a reactive chlorine atom and a primary amine on a pyridine scaffold, offers dual functionality for constructing diverse and complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, synthetic routes, key chemical reactions, and applications, with an emphasis on its strategic role in the drug discovery and development pipeline. The content herein is synthesized from established chemical principles and data to provide actionable insights for laboratory professionals.

Introduction: The Strategic Value of a Bifunctional Synthon

In the landscape of pharmaceutical development, pyridine derivatives are classified as "privileged structures" due to their frequent occurrence in a wide range of biologically active compounds.[1][2] (2-Chloropyridin-3-yl)methanamine hydrochloride leverages this valuable core, presenting two distinct points for chemical modification. The chlorine atom at the 2-position is activated for nucleophilic aromatic substitution (SNAr) and participation in cross-coupling reactions, while the primary aminomethyl group at the 3-position is a versatile handle for amide bond formation, reductive amination, and other nucleophilic additions.[1][2] This bifunctional nature makes it an exceptionally useful intermediate for generating libraries of analogues during lead optimization campaigns, significantly accelerating the discovery of novel therapeutic agents.[1]

Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is critical for experimental design, from reaction setup to purification and formulation. The hydrochloride salt form generally confers increased stability and solubility in aqueous media compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 916210-98-5 (Isomer specific) | [3] |

| Molecular Formula | C₆H₈Cl₂N₂ | [3] |

| Molecular Weight | 179.05 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | Data not consistently available | [3] |

| Boiling Point | 216.2 °C (Predicted for free base) | [4] |

| Solubility | No specific data available, but generally soluble in polar solvents | |

| Stability | Stable under recommended storage conditions | [3] |

Synthesis and Chemical Reactivity

Synthetic Pathway: From Nitrile to Amine

The most prevalent synthetic route to (2-Chloropyridin-3-yl)methanamine is the chemical reduction of the corresponding nitrile, 2-chloro-3-cyanopyridine. This transformation is a fundamental process in organic synthesis, achievable with various hydride-based reducing agents.

Experimental Protocol: General Procedure for the Reduction of 2-Chloro-3-cyanopyridine

-

Inert Atmosphere Setup: A multi-necked, flame-dried round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Causality: The use of an inert atmosphere is critical to prevent the quenching of the highly reactive reducing agent by atmospheric moisture and oxygen.

-

Reagent Suspension: A reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is carefully suspended in an anhydrous ethereal solvent (e.g., THF, Diethyl Ether) within the flask.

-

Controlled Addition: A solution of 2-chloro-3-cyanopyridine in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension, typically at a reduced temperature (0 °C). Causality: This controlled, cooled addition is a key safety and process control measure to manage the highly exothermic reaction and prevent dangerous temperature spikes or side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion, which is monitored by an appropriate analytical method like Thin-Layer Chromatography (TLC).

-

Work-up and Quenching: The reaction is cautiously quenched by the sequential, slow addition of water followed by an aqueous base solution (e.g., 15% NaOH). Trustworthiness: This specific quenching procedure (Fieser workup) is a well-established and reliable method for safely neutralizing the excess hydride reagent and precipitating the aluminum salts into a filterable solid.

-

Isolation of Free Base: The resulting slurry is filtered, and the solid residue is washed with additional solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude free base amine.

-

Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., ethyl acetate or isopropanol), and a solution of HCl (e.g., HCl in ether or isopropanol) is added. The precipitated (2-Chloropyridin-3-yl)methanamine hydrochloride is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Caption: Logical relationship of the molecule's primary reaction sites.

Applications in Drug Discovery

(2-Chloropyridin-3-yl)methanamine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate. [1]Its structure is a frequent starting point in the synthesis of compounds targeting a multitude of disease areas. More than 250 FDA-approved drugs contain chlorine, highlighting the element's importance in modulating pharmacokinetic and pharmacodynamic properties. [5]This building block provides a reliable framework for accessing novel chemical space in areas such as:

-

Oncology: As a scaffold for kinase inhibitors.

-

Neuroscience: In the development of ligands for CNS receptors.

-

Infectious Diseases: For the synthesis of novel antibacterial or antiviral agents.

-

Agrochemicals: It also serves as an intermediate in the synthesis of modern pesticides. [4]

Safety and Handling

Proper laboratory practice is paramount when handling this compound. Based on data for the substance and its isomers, the following hazards are identified:

-

Hazard Classification: Harmful if swallowed (Acute toxicity, oral). Causes skin irritation and serious eye irritation. May cause respiratory irritation. [3][6]* GHS Hazard Statements: H302, H315, H319, H335. [3]* Precautionary Measures (P-Statements):

-

Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. [3] * Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]* Storage: Store locked up in a well-ventilated place. Keep the container tightly closed. [3]* Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents. [3]

-

Conclusion

(2-Chloropyridin-3-yl)methanamine hydrochloride is a high-value, versatile chemical intermediate. Its defined physicochemical properties and predictable, dual-mode reactivity make it an indispensable tool for medicinal chemists and process developers. The strategic application of this building block enables the efficient exploration of chemical diversity, ultimately facilitating the discovery and synthesis of next-generation pharmaceuticals and agrochemicals.

References

-

Chemsigma. (2-chloropyridin-3-yl)MethanaMine hydrochloride [1220039-41-7]. [Link]

-

Acme Synthesis. Understanding (2-Chloropyridin-3-yl)methanamine: A Key Pharmaceutical Intermediate. [Link]

-

PubChem. (3-Chloropyrazin-2-yl)methanamine hydrochloride. [Link]

-

ChemDmart. 2-Chloropyridine Safety Data Sheet. [Link]

-

Chemical-Suppliers. (3-Chloropyridin-2-yl)methanamine | CAS 500305-98-6. [Link]

-

PubChem. (2-Chloropyridin-3-yl)methanamine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects. [Link]

-

MySkinRecipes. (3-Chloropyridin-2-yl)methanamine. [Link]

-

PubChem. C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride. [Link]

-

PubChemLite. (2-chloropyridin-3-yl)methanamine (C6H7ClN2). [Link]

- Google Patents.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.

-

Wikipedia. 2-Chloropyridine. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. (3-Chloropyridin-2-yl)methanamine [myskinrecipes.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride | C6H9Cl3N2 | CID 22464502 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Chloropyridin-3-yl)methanamine Hydrochloride: A Technical Guide for the Modern Researcher

Abstract

(2-Chloropyridin-3-yl)methanamine hydrochloride (CAS Number: 1432754-64-7) is a strategically important heterocyclic building block in contemporary drug discovery and medicinal chemistry. This technical guide provides an in-depth analysis of its chemical attributes, plausible synthetic routes, and potential applications, drawing upon established principles of pyridine chemistry and the known reactivity of its functional moieties. While specific literature on this exact compound is limited, this paper serves as a comprehensive resource for researchers by contextualizing its utility through analogous structures and reactions. We will explore its role as a versatile intermediate, detailing its reactivity and potential incorporation into novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted chloropyridines in their synthetic endeavors.

Introduction: The Strategic Importance of the 2-Chloropyridine Scaffold

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, owing to its unique electronic properties, ability to participate in hydrogen bonding, and aqueous solubility.[1] The introduction of a chlorine atom at the 2-position significantly modulates the reactivity of the ring, rendering it an excellent electrophilic center for nucleophilic aromatic substitution reactions.[2][3] This feature is a cornerstone of its utility in synthetic chemistry, allowing for the facile introduction of a wide array of functional groups.

(2-Chloropyridin-3-yl)methanamine hydrochloride combines this activated pyridine core with a nucleophilic aminomethyl side chain at the 3-position. This dual functionality makes it a highly versatile intermediate, enabling both derivatization at the amino group and substitution at the chloro-position. This guide will elucidate the chemical properties and synthetic potential of this valuable building block.

Physicochemical and Structural Properties

While detailed experimental data for (2-Chloropyridin-3-yl)methanamine hydrochloride is not extensively published, its key properties can be inferred from its structure and available data from suppliers.

| Property | Value | Source |

| CAS Number | 1432754-64-7 | Internal Data |

| Molecular Formula | C₆H₈Cl₂N₂ | |

| Molecular Weight | 179.05 g/mol | |

| Appearance | Expected to be a solid | General knowledge |

| Storage | Inert atmosphere, 2-8°C |

Structural Analysis

The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position and a methanamine group at the 3-position. The hydrochloride salt form enhances stability and improves handling characteristics. The presence of the electron-withdrawing chlorine atom activates the C2 position for nucleophilic attack. The aminomethyl group at C3 provides a site for further functionalization, such as acylation, alkylation, or participation in reductive amination reactions.

Figure 1: Chemical structure of (2-Chloropyridin-3-yl)methanamine hydrochloride.

Synthesis and Manufacturing

Proposed Synthetic Pathway

Figure 2: Proposed synthetic workflow for (2-Chloropyridin-3-yl)methanamine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of 2-Chloro-3-cyanopyridine

This transformation can be achieved by chlorination of 3-cyanopyridine N-oxide. The N-oxide is first prepared by oxidizing 3-cyanopyridine. The subsequent chlorination can be carried out using various reagents such as phosphorus oxychloride (POCl₃) or bis(trichloromethyl) carbonate (triphosgene).[4]

-

N-Oxide Formation: Dissolve 3-cyanopyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent (e.g., hydrogen peroxide) and heat the mixture. Monitor the reaction by TLC until completion. Work-up involves neutralization and extraction to isolate the 3-cyanopyridine N-oxide.

-

Chlorination: To a solution of 3-cyanopyridine N-oxide in an appropriate solvent (e.g., dichloromethane), add bis(trichloromethyl) carbonate and an organic base (e.g., triethylamine) at a controlled temperature.[4] Allow the reaction to proceed until the starting material is consumed. The reaction mixture is then quenched, and the product, 2-chloro-3-cyanopyridine, is isolated and purified by chromatography or recrystallization.

Step 3: Reduction of 2-Chloro-3-cyanopyridine

The reduction of the nitrile functionality to a primary amine is a well-established transformation. Several methods can be employed, with the choice depending on scale and desired selectivity.

-

Catalytic Hydrogenation: Dissolve 2-chloro-3-cyanopyridine in a suitable solvent (e.g., methanol, ethanol) with a catalyst such as Raney nickel or palladium on carbon. Pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating. The reaction progress is monitored by the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the crude (2-Chloropyridin-3-yl)methanamine.

-

Chemical Reduction: Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) can be used. This method is highly effective but requires stringent anhydrous conditions. Another option is the use of sodium borohydride in the presence of a cobalt(II) chloride catalyst.

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude (2-Chloropyridin-3-yl)methanamine in a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain (2-Chloropyridin-3-yl)methanamine hydrochloride.

Applications in Medicinal Chemistry and Drug Discovery

The bifunctional nature of (2-Chloropyridin-3-yl)methanamine hydrochloride makes it a valuable building block for constructing complex molecular architectures.

The 2-Chloropyridine Moiety as a Linchpin

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, including:

-

O-Nucleophiles (Alcohols, Phenols): Formation of ether linkages.

-

N-Nucleophiles (Amines, Anilines): Formation of C-N bonds, crucial in many biologically active compounds.

-

S-Nucleophiles (Thiols): Formation of thioether linkages.

-

C-Nucleophiles (Organometallics): C-C bond formation via cross-coupling reactions (e.g., Suzuki, Stille).

This reactivity enables the coupling of the (aminomethyl)pyridine core to other fragments, making it a key component in fragment-based drug design. The pyridine nitrogen can also act as a hydrogen bond acceptor, influencing the binding of the molecule to its biological target.

The Aminomethyl Group as a Vector for Diversity

The primary amine of the aminomethyl group provides a handle for a variety of chemical transformations:

-

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Introduction of alkyl groups.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These reactions allow for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Potential Therapeutic Targets

While specific drugs derived from this exact intermediate are not publicly documented, the structural motifs are present in a wide range of therapeutic agents. Substituted aminomethyl-pyridines have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes. Furthermore, 2-chloropyridine derivatives have been explored as potential antitumor agents, including telomerase inhibitors.[5] The aminopyridine scaffold is also found in drugs with anticonvulsant and cardiac activities.[6]

Safety, Handling, and Storage

Detailed toxicological data for (2-Chloropyridin-3-yl)methanamine hydrochloride are not available. However, based on the known hazards of related chloropyridine derivatives, appropriate safety precautions must be taken.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[8]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Conclusion

(2-Chloropyridin-3-yl)methanamine hydrochloride is a high-value chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its dual reactivity, stemming from the electrophilic 2-chloropyridine core and the nucleophilic 3-aminomethyl side chain, provides a versatile platform for molecular elaboration. While direct literature on this specific compound is sparse, this guide has provided a comprehensive overview of its likely properties, synthesis, and applications by drawing on the rich chemistry of its constituent parts. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the strategic application of building blocks like (2-Chloropyridin-3-yl)methanamine hydrochloride will be instrumental in the development of the next generation of therapeutics.

References

-

Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Retrieved from [Link]

-

Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (n.d.). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Retrieved from [Link]

-

PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 2-Chloropyridine N-oxide HCl in Synthesis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

ProQuest. (n.d.). The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview). Retrieved from [Link]

-

Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

American Chemical Society. (n.d.). Direct, regioselective access to 3-aminomethyl pyridines. Retrieved from [Link]

-

PubMed. (2010, July 15). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-chloropyridine.

- Google Patents. (n.d.). Process for the preparation of 2-chloropyridines.

- Google Patents. (n.d.). Process for the preparation of 2-chloropyridine.

- Google Patents. (n.d.). Preparation method of 2-chloro-3-cyanopyridine.

-

ResearchGate. (n.d.). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Retrieved from [Link]

-

PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

-

THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). Retrieved from [Link]

-

SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Retrieved from [Link]

-

National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved from [Link]

-

PubMed. (2025, November 7). Asymmetric Partial Reductions of Pyridines. Retrieved from [Link]

-

Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and IR spectroscopic data. Retrieved from [Link]

-

Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological activities of some synthesized substituted pyrazole, oxazole and triazolopyrimidine derivatives. Retrieved from [Link]

-

WestminsterResearch - University of Westminster. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Retrieved from [Link]

-

Scholarly Publications Leiden University. (n.d.). Synthetic analogues of the histidine-chlorophyll complex: a NMR study to mimic structural features of the photosynthetic reactio. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. lobachemie.com [lobachemie.com]

Spectroscopic Signature of (2-Chloropyridin-3-yl)methanamine Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Analytical Imperative for a Key Building Block

In the landscape of modern pharmaceutical synthesis, the purity, identity, and structural integrity of starting materials and intermediates are paramount. (2-Chloropyridin-3-yl)methanamine hydrochloride (Molecular Formula: C₆H₈Cl₂N₂, Molecular Weight: 179.05 g/mol ) is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its substituted pyridine ring offers a versatile scaffold for creating complex molecular architectures. Consequently, a robust and unambiguous spectroscopic characterization is not merely a quality control measure but a foundational necessity for reproducible and successful drug development campaigns.

This technical guide provides an in-depth analysis of the expected spectroscopic data for (2-Chloropyridin-3-yl)methanamine hydrochloride. While a publicly available, complete experimental dataset for this specific salt is not consistently found in common spectral databases, this document synthesizes data from analogous structures and first principles to provide a reliable predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are designed to empower researchers to confidently verify the identity and purity of this crucial intermediate.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the electronic environment of each atom within the molecule. The protonation of the primary amine to form the hydrochloride salt significantly influences the spectral features, particularly in NMR and IR spectroscopy.

Diagram 1: Structure and Atom Numbering A logical workflow for spectroscopic analysis begins with the unambiguous identification of the molecule's atoms.

¹H and ¹³C NMR Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The formation of the hydrochloride salt leads to a general downfield shift of proton signals compared to the free base, owing to the electron-withdrawing effect of the protonated nitrogen atom on the pyridine ring.[2]

¹H NMR Spectroscopy: Expected Chemical Shifts and Couplings

The ¹H NMR spectrum is anticipated to show three distinct signals for the aromatic protons on the pyridine ring and two signals for the aliphatic protons of the aminomethyl group.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H6 | ~8.5 - 8.7 | Doublet of doublets (dd) | ~4.8, 1.8 | Adjacent to the ring nitrogen (deshielded) and coupled to H5 and H4. |

| H4 | ~8.2 - 8.4 | Doublet of doublets (dd) | ~7.8, 1.8 | Coupled to H5 and H6. Deshielded by proximity to the C-Cl bond. |

| H5 | ~7.5 - 7.7 | Doublet of doublets (dd) | ~7.8, 4.8 | Coupled to both H4 and H6. |

| CH₂ (C7) | ~4.2 - 4.4 | Singlet (broad) | N/A | Benzylic protons adjacent to the electron-withdrawing pyridine ring. |

| N⁺H₃ (N8) | ~8.5 - 9.0 | Singlet (very broad) | N/A | Protons on the ammonium group, often broad and may exchange with water. |

Causality: The electronegativity of the nitrogen atom in the pyridine ring strongly deshields the adjacent H6 proton, shifting it significantly downfield.[3] The presence of the electron-withdrawing chlorine atom at the C2 position further influences the electronic environment, contributing to the downfield shift of all ring protons compared to unsubstituted pyridine. The aminomethyl (-CH₂NH₃⁺) group's protons at C7 are in a "benzylic-like" position and are deshielded by the aromatic ring. The broadness of the N⁺H₃ signal is a classic characteristic resulting from quadrupolar relaxation and potential chemical exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy: Carbon Environment Analysis

The ¹³C NMR spectrum will provide complementary information, identifying each unique carbon environment.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | ~150 - 152 | Carbon bearing the chlorine atom, significantly deshielded. |

| C6 | ~148 - 150 | Carbon adjacent to the ring nitrogen. |

| C4 | ~140 - 142 | Aromatic CH carbon. |

| C5 | ~124 - 126 | Aromatic CH carbon. |

| C3 | ~133 - 135 | Quaternary carbon attached to the aminomethyl group. |

| C7 | ~38 - 40 | Aliphatic carbon of the CH₂ group. |

Causality: Carbons directly bonded to electronegative atoms (Cl and N) are the most deshielded and appear furthest downfield.[4] The chemical shifts of the pyridine ring carbons are a sensitive probe of the substituent effects.

Diagram 2: NMR Acquisition Workflow A standardized workflow ensures data quality and reproducibility.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) in positive ion mode would be the method of choice.

Expected Data (ESI+):

-

Molecular Ion: The primary species observed would be the molecular cation [M-Cl]⁺, corresponding to the free base, at a mass-to-charge ratio (m/z) of approximately 143.04 (for the ³⁵Cl isotope) and 145.04 (for the ³⁷Cl isotope), reflecting the natural isotopic abundance of chlorine. The full hydrochloride salt is typically not observed as a single entity.

-

Key Fragments: Collision-induced dissociation (CID) of the m/z 143/145 peak would likely lead to characteristic fragmentation patterns. The most probable fragmentation pathway for protonated benzylamines involves the loss of ammonia (NH₃).[5][6]

-

Loss of NH₃: A fragment corresponding to [M-Cl-NH₃]⁺ would be expected at m/z ~126.00. This results from the cleavage of the C7-N8 bond.

-

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z (³⁵Cl / ³⁷Cl) | Species | Rationale |

|---|---|---|

| 143.04 / 145.04 | [C₆H₇ClN₂ + H]⁺ | Protonated molecule (free base form). Isotopic pattern confirms one chlorine atom. |

| 126.00 / 128.00 | [C₆H₅Cl]⁺ | Loss of the aminomethyl group as ammonia (NH₃) from the parent ion, a common pathway for benzylamines.[7] |

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Instrumentation: Use an ESI-MS system.

-

Ionization Mode: Positive ion mode.

-

Analysis: Infuse the sample directly or via LC injection. Acquire a full scan mass spectrum to identify the molecular ion.

-

Tandem MS (MS/MS): Select the precursor ion (m/z 143) for collision-induced dissociation (CID) to generate and analyze fragment ions. This validates the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. The spectrum of an amine hydrochloride is distinct from its free base form.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

|---|---|---|---|

| ~3200 - 2800 | Strong, Broad | N⁺-H Stretch | This very broad and intense envelope is the hallmark of an ammonium (-NH₃⁺) salt. It often obscures the C-H stretching bands. |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Stretching of the C-H bonds on the pyridine ring. Often appear as small shoulders on the broad N⁺-H stretch. |

| ~2800 - 2000 | Weak, Multiple | Overtone/Combination Bands | Common feature for amine salts due to the high polarity of the N⁺-H bond. |

| ~1600 - 1550 | Medium | N⁺-H Bending | Asymmetric and symmetric bending vibrations of the ammonium group.[8] |

| ~1570, ~1460 | Medium-Strong | C=C, C=N Ring Stretch | Characteristic stretching vibrations of the pyridine ring. |

| ~1100 - 1000 | Medium | C-N Stretch | Stretching of the C7-N8 bond. |

| ~750 - 700 | Strong | C-Cl Stretch | Characteristic absorption for a C-Cl bond on an aromatic ring. |

Experimental Insight: The most diagnostic feature is the broad, strong absorption band in the 3200-2800 cm⁻¹ region, which immediately confirms the presence of the ammonium hydrochloride salt. The absence of a sharp N-H stretch around 3300-3400 cm⁻¹ confirms that the free primary amine is not present in significant quantities.

Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

Background Scan: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Conclusion: A Framework for Confident Characterization

The comprehensive spectroscopic analysis of (2-Chloropyridin-3-yl)methanamine hydrochloride through NMR, MS, and IR provides a multi-faceted and self-validating system for its identification and quality assessment. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and key structural motifs through fragmentation, and IR spectroscopy provides rapid confirmation of essential functional groups, particularly the diagnostic ammonium salt. By understanding the predicted spectral data and the rationale behind it, researchers and drug development professionals can confidently verify the integrity of this vital pharmaceutical intermediate, ensuring the robustness and success of their synthetic endeavors.

References

-

Henriksen, T. et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(11), 1269-1280. Available at: [Link]

-

Gao, J. et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(11), 1749-1757. Available at: [Link]

- Katritzky, A. R., & Lagowski, J. M. (1962). 253. Proton magnetic resonance spectra of heteroaromatic compounds. Part I. Pyridine and its mono-and di-methyl derivatives. Journal of the Chemical Society (Resumed), 115, 179-183.

-

BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like? BTC Blog. Available at: [Link]

-

Mollaamin, F. et al. (2025). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF. Available at: [Link]

-

Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm−1. Canadian Journal of Chemistry, 40(4), 622-634. Available at: [Link]

-

Cannon, C. G. (1958). The infrared spectra of secondary amines and their salts. Microchimica Acta, 46(1-6), 562-574. Available at: [Link]

-

ResearchGate. (2025). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

University of Wisconsin - Chemistry Department. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

Sources

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. 1432754-64-7|(2-Chloropyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of (2-Chloropyridin-3-yl)methanamine Hydrochloride

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Chloropyridin-3-yl)methanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established principles of NMR spectroscopy with practical, field-proven methodologies for spectral acquisition and interpretation.

Introduction: The Structural Elucidation of a Key Building Block

(2-Chloropyridin-3-yl)methanamine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its precise structural confirmation is paramount for its application in synthesis and as a precursor for more complex molecules. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its molecular structure in solution. This guide will delve into the expected ¹H and ¹³C NMR spectral features of this compound, explain the rationale behind the chemical shifts and coupling patterns, and provide a robust protocol for obtaining high-quality NMR data.

The formation of a hydrochloride salt significantly influences the electronic environment of the molecule. The protonation of the primary amine to an ammonium salt (-NH3+) and potentially the pyridine nitrogen leads to a general downfield shift of adjacent proton and carbon signals due to increased deshielding.[1][2] This effect is a key consideration in the spectral interpretation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (2-Chloropyridin-3-yl)methanamine hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons, and the ammonium protons. The analysis is based on the known effects of substituents on the pyridine ring and the influence of protonation.[3]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.4 - 8.6 | Doublet of doublets (dd) | J(H6-H5) ≈ 5 Hz, J(H6-H4) ≈ 2 Hz |

| H-4 | ~7.8 - 8.0 | Doublet of doublets (dd) | J(H4-H5) ≈ 8 Hz, J(H4-H6) ≈ 2 Hz |

| H-5 | ~7.4 - 7.6 | Doublet of doublets (dd) | J(H5-H4) ≈ 8 Hz, J(H5-H6) ≈ 5 Hz |

| -CH₂- | ~4.0 - 4.3 | Singlet (broad) | N/A |

| -NH₃⁺ | ~8.5 - 9.0 | Singlet (broad) | N/A |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are predictions. Actual values may vary based on solvent and concentration.

Rationale for Predicted ¹H Chemical Shifts and Multiplicities

-

Aromatic Protons (H-4, H-5, H-6): The pyridine ring protons are significantly deshielded due to the ring's aromaticity and the electronegativity of the nitrogen atom. The proton adjacent to the nitrogen (H-6) is expected to be the most downfield.[3] The chlorine atom at the C-2 position will further influence the electronic environment. The expected splitting pattern for these protons is a series of doublet of doublets, arising from coupling to their non-equivalent neighbors.

-

Methylene Protons (-CH₂-): These protons are adjacent to the pyridine ring and the electron-withdrawing ammonium group, leading to a predicted downfield shift into the 4.0 - 4.3 ppm range. Due to the free rotation around the C-C bond and the distance from the aromatic protons, this signal is expected to appear as a singlet, though some broadening may occur.

-

Ammonium Protons (-NH₃⁺): The protons of the ammonium group are typically deshielded and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent, temperature, and concentration due to proton exchange.[4] In aprotic solvents like DMSO-d₆, these exchangeable protons are more readily observed.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The presence of the electronegative chlorine atom and the protonated aminomethyl group will have characteristic effects on the carbon chemical shifts.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 153 |

| C-6 | ~148 - 150 |

| C-4 | ~138 - 140 |

| C-3 | ~135 - 137 |

| C-5 | ~123 - 125 |

| -CH₂- | ~40 - 43 |

Note: Chemical shifts are referenced to TMS and are predictions. Actual values may vary based on solvent and concentration.

Rationale for Predicted ¹³C Chemical Shifts

-

Pyridine Ring Carbons: The carbon atom bearing the chlorine (C-2) is expected to be significantly downfield due to the direct attachment of the electronegative halogen. The other pyridine carbons will have shifts influenced by their position relative to the nitrogen atom and the substituents. Generally, carbons closer to the nitrogen (C-2 and C-6) are more deshielded.

-

Methylene Carbon (-CH₂-): This aliphatic carbon will appear at a much higher field (lower ppm) compared to the aromatic carbons. Its chemical shift is influenced by the attachment to the aromatic ring and the nitrogen of the ammonium group.

Experimental Protocol for NMR Analysis

This section outlines a detailed, step-by-step methodology for the preparation and NMR analysis of (2-Chloropyridin-3-yl)methanamine hydrochloride.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent. Its ability to dissolve a wide range of organic salts and its high boiling point make it suitable. Importantly, it allows for the observation of exchangeable protons like those of the -NH₃⁺ group.[4] Deuterated water (D₂O) can also be used, but the ammonium protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.[4]

-

Sample Concentration: Weigh approximately 10-20 mg of (2-Chloropyridin-3-yl)methanamine hydrochloride directly into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Ensure a clear, homogeneous solution is obtained.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (ns): 16 to 64, depending on the sample concentration.

-

Receiver Gain (rg): Set automatically by the instrument.

-

Acquisition Time (aq): 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width (sw): 0-16 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.

-

Receiver Gain (rg): Set automatically.

-

Acquisition Time (aq): 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

Temperature: 298 K.

Visualization of Molecular Structure and Key Interactions

The following diagrams illustrate the molecular structure and the fundamental workflow for NMR analysis.

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of (2-Chloropyridin-3-yl)methanamine hydrochloride. This guide provides a robust predictive framework for spectral interpretation, grounded in the fundamental principles of NMR spectroscopy. The detailed experimental protocols offer a reliable starting point for acquiring high-quality data. By combining predictive analysis with meticulous experimental work, researchers can confidently elucidate and confirm the structure of this important chemical entity.

References

-

BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like? Retrieved from [Link]

- LaPlanche, L. A., Rothchild, R., & Xu, Y. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependent Diastereoisomerism. Magnetic Resonance in Chemistry, 30(1), 66-72.

- Bull. Acad. Polon. Sci., Ser. Sci. Chim. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. 14, 8: 559-562.

- Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). The Analysis of Nuclear Magnetic Resonance Spectra: III. Pyridine and Deuterated Pyridines. Canadian Journal of Chemistry, 35(12), 1487-1503.

- A Sun, H., & L. Nagapudi, K. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. Journal of Pharmaceutical Sciences, 98(11), 4349-4357.

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Stenutz. (n.d.). 2-chloropyridine-3-carboxaldehyde. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Aminomethyl-2-chloropyridine hydrochloride. Retrieved from [Link]

- Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1439.

-

Dzhagan, V., et al. (2020). NMR spectrum. 1H NMR spectrum of (a) pure pyridine and (b) CdTe NCs after the ligand exchange. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Wu, G. (2007). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 111(13), 2291-2302.

-

SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-2-chloropyridine. Retrieved from [Link]

-

ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chloropyridin-3-yl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (3-Chloropyrazin-2-yl)methanamine hydrochloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of (2-Chloropyrin-3-yl)methanamine Hydrochloride

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(2-Chloropyridin-3-yl)methanamine hydrochloride is a key building block in medicinal chemistry, serving as a vital intermediate in the synthesis of a range of pharmacologically active agents.[1] The successful progression of any new chemical entity from discovery to a viable drug product is fundamentally dependent on its physicochemical properties. Among these, aqueous solubility stands out as a cornerstone characteristic that dictates bioavailability, formulation strategies, and the ultimate therapeutic efficacy of a drug candidate.[2][3] Poor solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant downstream challenges in developing a deliverable formulation.[4]

This guide provides a comprehensive technical overview of the solubility profile of (2-Chloropyridin-3-yl)methanamine hydrochloride. As an amine hydrochloride salt, its solubility is intrinsically linked to the pH of the aqueous environment. We will explore the theoretical underpinnings of its solubility, present robust, field-proven protocols for its empirical determination, and discuss the interpretation of this data within the context of pharmaceutical research and development. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to characterize and manage the solubility of this important intermediate.

Theoretical Framework: Understanding Kinetic vs. Thermodynamic Solubility

When discussing the solubility of a compound, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility. The choice of which to measure is dictated by the stage of drug development.[2][4]

Kinetic Solubility

Kinetic solubility is a high-throughput measurement used predominantly in the early stages of drug discovery for rapid screening of large numbers of compounds.[2][5] It measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO) is added to an aqueous buffer and allowed to equilibrate for a short period (e.g., 1-2 hours).[6][7] The resulting value is not a true equilibrium state but rather reflects the compound's tendency to precipitate from a supersaturated solution.

-

Causality: This method is chosen for speed and low compound consumption, making it ideal for hit-to-lead campaigns where quick, comparative data is needed to guide structure-activity relationship (SAR) studies.[2] The results help diagnose potential issues for in vitro biological assays, where precipitation in the assay medium could lead to erroneous results.[4]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It is defined as the saturation concentration of a compound in a specific solvent system when the dissolved solute is in equilibrium with an excess of the undissolved solid state. This measurement is considered the "gold standard" and is critical for later-stage development, including pre-formulation and formulation activities.[8][9]

-

Causality: The determination requires longer incubation times (typically 24-72 hours) to ensure a true equilibrium is reached.[7] This value is essential for predicting oral absorption, understanding dissolution behavior, and developing stable dosage forms. The International Council for Harmonisation (ICH) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers rely on accurate thermodynamic solubility data.[10][11]

The Pivotal Influence of pH on the Solubility of an Amine Hydrochloride

(2-Chloropyridin-3-yl)methanamine hydrochloride is the salt of a weak base (the amine) and a strong acid (HCl). This chemical nature dictates that its aqueous solubility will be highly dependent on the pH of the solution.

The dissolution process involves the equilibrium between the solid salt and its constituent ions in solution. The aminomethyl group, when protonated (as it is in the hydrochloride salt), significantly enhances water solubility.

-

At Low pH (Acidic Conditions): In an acidic environment, the equilibrium favors the protonated, cationic form of the amine. This charged species is highly polar and readily solvated by water molecules, resulting in higher solubility.

-

At Higher pH (Neutral to Basic Conditions): As the pH of the solution increases, the protonated amine will deprotonate to form the neutral free base. This free base is typically less polar and, consequently, less soluble in water. Precipitation of the free base is expected as the pH approaches and surpasses the pKa of the primary amine.[12][13]

-

Common Ion Effect: It is also theoretically possible that at very low pH values with high concentrations of hydrochloric acid, the solubility of the hydrochloride salt could be slightly suppressed due to the common ion effect from the excess chloride ions.[14][15]

Understanding this pH-solubility profile is not merely an academic exercise; it is critical for predicting how the compound will behave in the gastrointestinal tract, where pH varies from highly acidic in the stomach (pH 1.5-3.5) to near-neutral in the small intestine (pH 6.0-7.5).

Experimental Protocols for Solubility Determination

The following protocols describe validated, industry-standard methods for determining both kinetic and thermodynamic solubility.

Protocol 1: High-Throughput Kinetic Solubility Determination

This protocol is designed for rapid screening and utilizes nephelometry (light scattering) to detect precipitation.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (2-Chloropyridin-3-yl)methanamine hydrochloride in 100% DMSO.

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.

-

Mixing and Incubation: Seal the plate and mix on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[6]

-

Measurement: Measure the turbidity of each well using a laser nephelometer. The amount of scattered light is directly proportional to the amount of precipitated compound.

-

Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed compared to controls.

Self-Validation: The protocol's integrity is maintained by including positive and negative controls on each plate. A known insoluble compound (e.g., griseofulvin) serves as a positive control for precipitation, while a highly soluble compound (e.g., caffeine) serves as a negative control. The DMSO-buffer solution alone acts as a baseline blank.

Diagram of Kinetic Solubility Workflow

Caption: High-throughput kinetic solubility workflow.

Protocol 2: Thermodynamic "Shake-Flask" Solubility Determination

This protocol is the gold standard method for determining equilibrium solubility and uses HPLC for quantification, ensuring accuracy and specificity.

Methodology:

-

Sample Preparation: Add an excess amount of solid (2-Chloropyridin-3-yl)methanamine hydrochloride (e.g., 2-5 mg) to a series of 1.5 mL glass vials. The excess solid ensures that equilibrium with the saturated solution can be achieved.

-

Solvent Addition: Add 1 mL of each desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 buffers to mimic physiological conditions) to the respective vials.[10]

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[8] For poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining undissolved solid. Causality: Filter selection is critical to prevent compound adsorption, which can lead to underestimated solubility. PVDF is often a good choice for general-purpose filtration.[16]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution.[16][17]

-

pH Verification: Measure the final pH of the saturated solution in each vial to confirm that the buffer capacity was sufficient to maintain the target pH after the addition of the compound.[11]

Self-Validation: The HPLC method must be validated for linearity, accuracy, and precision. The standard curve must have an R² value > 0.99. The stability of the compound in the aqueous buffers over the incubation period should also be confirmed to ensure that degradation is not impacting the final concentration measurement.[11]

Diagram of Thermodynamic Solubility Workflow

Caption: Gold-standard thermodynamic solubility workflow.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format. While specific experimental data for (2-Chloropyridin-3-yl)methanamine hydrochloride is not publicly available, the table below presents an illustrative solubility profile based on the expected behavior of an amine hydrochloride.

Table 1: Illustrative Solubility Profile of (2-Chloropyridin-3-yl)methanamine Hydrochloride at 37°C

| Solvent / Buffer System | Method | Illustrative Solubility (µg/mL) | ICH BCS Classification |

| pH 1.2 Buffer (SGF) | Thermodynamic | > 2000 | High Solubility |

| pH 4.5 Acetate Buffer | Thermodynamic | > 1500 | High Solubility |

| pH 6.8 Phosphate Buffer (SIF) | Thermodynamic | > 1000 | High Solubility |

| Purified Water | Thermodynamic | ~800 | - |

| PBS (pH 7.4) | Kinetic | > 200 | - |

Note: Data is illustrative and intended to demonstrate expected trends.

Interpretation according to ICH M9 Guidelines:

According to the ICH M9 guideline, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[10][11] For example, if the highest anticipated dose of a drug derived from this intermediate is 100 mg, the required solubility would be 100 mg / 250 mL = 0.4 mg/mL, or 400 µg/mL. Based on the illustrative data, (2-Chloropyridin-3-yl)methanamine hydrochloride would likely classify the resulting API as highly soluble across the entire physiological pH range, which is a highly desirable characteristic for oral drug development.

Conclusion

The solubility profile of (2-Chloropyridin-3-yl)methanamine hydrochloride is dominated by its nature as an amine salt. Its aqueous solubility is expected to be substantial and highly pH-dependent, with maximum solubility occurring under acidic conditions and decreasing as the pH rises. This characteristic is advantageous for oral absorption, as the compound will readily dissolve in the acidic environment of the stomach.

For drug development professionals, a thorough characterization of both kinetic and thermodynamic solubility is essential. High-throughput kinetic assays are invaluable for guiding early-stage medicinal chemistry efforts, while the rigorous shake-flask thermodynamic method provides the definitive data required for formulation development and regulatory submissions. By applying the robust protocols and interpretive frameworks outlined in this guide, researchers can effectively harness the physicochemical properties of this versatile intermediate to develop safe and effective medicines.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Machado, C., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]

-

PubMed. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed. Retrieved from [Link]

-

International Council for Harmonisation. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Retrieved from [Link]

-

Platforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]

-

Ingenta Connect. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Serajuddin, A. T., & Mufson, D. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). (3-Chloropyrazin-2-yl)methanamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]

-

Cassens, J., et al. (2022). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chloropyridin-3-yl)methanamine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]

-

PubChem. (n.d.). C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride. Retrieved from [Link]

-

Selleck Chemicals. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride Product Manual. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. | Semantic Scholar [semanticscholar.org]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Material Safety Data Sheet (MSDS) for (2-Chloropyridin-3-yl)methanamine hydrochloride

An In-Depth Technical Guide to the Safe Handling and Application of (2-Chloropyridin-3-yl)methanamine Hydrochloride for Research Professionals

Introduction: A Modern Approach to Chemical Safety

In the landscape of contemporary drug discovery and chemical synthesis, the introduction of novel reagents and building blocks is a constant. (2-Chloropyridin-3-yl)methanamine hydrochloride is one such compound, a versatile intermediate with significant potential in the synthesis of complex molecular architectures. However, its utility is intrinsically linked to a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols.

This guide moves beyond the standard, compliance-driven format of a Material Safety Data Sheet (MSDS). As a Senior Application Scientist, my objective is to provide researchers, chemists, and drug development professionals with a practical, in-depth understanding of this compound. We will explore not just what precautions to take, but why they are necessary, grounding our discussion in the principles of chemical reactivity, toxicology, and risk mitigation. This document is designed to be a self-validating system of protocols, ensuring that scientific innovation and personal safety advance in unison.

Molecular Identity and Physicochemical Properties

Understanding a chemical begins with its fundamental identity. (2-Chloropyridin-3-yl)methanamine hydrochloride is a salt, which significantly influences its physical properties compared to its free base form, such as increasing its water solubility and melting point.

The structure features a pyridine ring substituted with a chlorine atom and a methanamine hydrochloride group. The presence of the chlorine atom and the aminomethyl group are key to its reactivity as a synthetic building block. The hydrochloride salt form enhances its stability and simplifies handling as a solid.

Caption: Chemical structure of (2-Chloropyridin-3-yl)methanamine hydrochloride.

Table 1: Physicochemical and Identification Data

| Property | Data | Source |

| Chemical Name | (2-Chloropyridin-3-yl)methanamine hydrochloride | [1][2] |

| Synonyms | 3-(Aminomethyl)-2-chloropyridine hydrochloride | N/A |

| CAS Number | 1220039-41-7; 1432754-64-7 | [1][2] |

| Molecular Formula | C₆H₇ClN₂ · HCl (or C₆H₈Cl₂N₂) | [3] |

| Molecular Weight | 179.05 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting/Freezing Point | No data available | [3] |

| Boiling Point/Range | No data available | [3] |

| Solubility | Soluble in water | [4] |

Note: The lack of publicly available, verified quantitative data for properties like melting point underscores the importance of treating this compound with the caution afforded to novel substances. Initial characterization should be performed on a small scale under controlled conditions.

Hazard Analysis and Risk Mitigation

The hazard profile of this compound is derived from its constituent functional groups and data from structurally similar molecules. The Globally Harmonized System (GHS) classifications for related compounds provide a strong basis for a conservative risk assessment.[3][5]

GHS Hazard Classifications (Inferred from Analogues)

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [3][5]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [3][5]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [3][5]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation. [3][5]

Expert Analysis of Hazards:

-

Chloropyridine Moiety: Halogenated aromatic heterocycles can be irritants and possess metabolic liabilities. The chlorine atom enhances the electrophilic nature of the pyridine ring, potentially leading to unwanted reactions with biological nucleophiles.

-

Amine Hydrochloride Group: While the salt form is generally more stable, amine salts can be corrosive and irritating, particularly to mucous membranes and the respiratory tract if inhaled as a fine dust.[6] Upon decomposition, they can release toxic fumes like nitrogen oxides and hydrogen chloride gas.[6]

-

Solid Particulate Hazard: As a solid, the primary route of exposure is through inhalation of dust or direct contact with skin and eyes. Fine powders can easily become airborne, making containment during handling a critical safety parameter.

Self-Validating Experimental Protocols

The following protocols are designed to create a safe operating environment by integrating engineering controls, personal protective equipment (PPE), and procedural best practices.

Protocol 1: Weighing and Solution Preparation Workflow

This protocol is designed to minimize exposure during the handling of the solid compound.

-

Preparation & Pre-computation:

-

Calculate the required mass of the compound before entering the weighing area. This minimizes time spent in the potential exposure zone.

-

Prepare and label all necessary glassware (e.g., beaker, flask) and the designated solvent.

-

-

Engineering Controls Verification:

-

Personal Protective Equipment (PPE) Adornment:

-

Eye Protection: Wear chemical splash goggles and a face shield.[7] Standard safety glasses are insufficient.

-

Hand Protection: Double-gloving with nitrile or neoprene gloves is mandatory.[7] This provides a barrier against immediate contact and allows for the safe removal of the outer glove if contamination occurs.

-

Body Protection: A laboratory coat, fully fastened, is required. For larger quantities, a chemical-resistant apron is recommended.[7]

-

Respiratory Protection: For operations with a high potential for dust generation, an N95/FFP2 respirator or higher should be used.[7]

-

-

Weighing and Transfer:

-

Use a disposable weigh boat or creased weigh paper to contain the solid.

-

Carefully transfer the solid to the receiving vessel using a powder funnel to prevent dispersal.

-

If any material is spilled, do not blow it away. Gently clean the area with a damp cloth or a specialized laboratory vacuum.

-

-

Solubilization and Post-Handling:

-

Add the solvent to the vessel within the fume hood.

-

Once the compound is in solution, the risk of aerosolized dust is significantly reduced.

-

Carefully remove the outer pair of gloves and dispose of them in a designated chemical waste container.

-

Wipe down the work surface and all equipment used.

-

Wash hands thoroughly with soap and water after exiting the lab.[5]

-

Caption: A workflow for the safe handling and preparation of solutions.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. The following decision tree provides clear, actionable steps.

Protocol 2: First-Aid and Emergency Response

Caption: Decision tree for first-aid response to chemical exposure.

Rationale for First-Aid Measures:

-

Immediate and Prolonged Rinsing: For skin and eye contact, flushing with water for at least 15 minutes is crucial.[8] This action serves to dilute and physically remove the chemical, minimizing its contact time with tissues and reducing the extent of irritation or damage.

-

Do Not Induce Vomiting: In case of ingestion, inducing vomiting can cause the corrosive substance to pass through the esophagus a second time, increasing the damage. It also poses a risk of aspiration into the lungs.[3]

-

Professional Medical Attention: For any exposure beyond minor skin contact, seeking immediate medical attention is paramount.[3] Delayed effects are possible, and a medical professional can provide the necessary treatment and observation.

Protocol 3: Spill Management

-

Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and any nearby colleagues.[9]

-

Containment: If the spill is small and you are trained to handle it, use an absorbent material like vermiculite or sand to contain the spill.[4] Do not use combustible materials like paper towels for large spills.

-

Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.[5]

-